molecular formula C11H19NO4 B7949339 O4-tert-Butyl O2-methyl (2S,4R)-pyrrolidine-2,4-dicarboxylate

O4-tert-Butyl O2-methyl (2S,4R)-pyrrolidine-2,4-dicarboxylate

Cat. No.: B7949339
M. Wt: 229.27 g/mol
InChI Key: JTWOXUBLFSMVCK-SFYZADRCSA-N
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Description

O4-tert-Butyl O2-methyl (2S,4R)-pyrrolidine-2,4-dicarboxylate is a chemical compound characterized by its unique structural features, including the presence of tert-butyl and methyl groups attached to a pyrrolidine ring

Preparation Methods

The synthesis of O4-tert-Butyl O2-methyl (2S,4R)-pyrrolidine-2,4-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and tert-butyl and methyl esters.

    Reaction Conditions: The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired compound. For example, tert-butyl and methyl esters can be introduced through esterification reactions under acidic or basic conditions.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions, including temperature control, pressure regulation, and the use of continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

O4-tert-Butyl O2-methyl (2S,4R)-pyrrolidine-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

O4-tert-Butyl O2-methyl (2S,4R)-pyrrolidine-2,4-dicarboxylate has several scientific research applications:

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for investigating biological processes.

    Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of O4-tert-Butyl O2-methyl (2S,4R)-pyrrolidine-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The pathways involved in the compound’s mechanism of action depend on its specific application. For example, in medicinal chemistry, it may modulate signaling pathways related to disease processes.

Comparison with Similar Compounds

O4-tert-Butyl O2-methyl (2S,4R)-pyrrolidine-2,4-dicarboxylate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as tert-butyl pyrrolidine dicarboxylates and methyl pyrrolidine dicarboxylates share structural similarities with this compound.

    Uniqueness: The presence of both tert-butyl and methyl groups in the compound’s structure imparts unique reactivity and stability, distinguishing it from other related compounds.

Properties

IUPAC Name

4-O-tert-butyl 2-O-methyl (2S,4R)-pyrrolidine-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-9(13)7-5-8(12-6-7)10(14)15-4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWOXUBLFSMVCK-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(NC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@H](NC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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